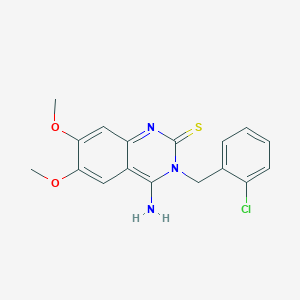

3-(2-chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione is an organic compound belonging to the quinazolinethione family of compounds. It is a crystalline solid with a molecular weight of 327.89 g/mol. It is an aromatic heterocycle, containing a nitrogen atom and two sulfur atoms in its structure. It is an important intermediate in the synthesis of many pharmaceutical and agrochemical products. It has been studied extensively for its potential applications in medicinal chemistry, and has been used in the synthesis of several drugs and agrochemicals.

Scientific Research Applications

Synthesis and Chemical Properties

A diverse range of chemical compounds including 3-(2-chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione derivatives have been synthesized for various applications. These compounds are explored for their potential in creating novel chemical entities with unique properties. For instance, the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines involves the reaction of intermediates with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide in pyridine, leading to the creation of methylthio and chloro derivatives with potential for further chemical exploration (Phillips & Castle, 1980).

Polymerization and Material Science

Innovative synthetic routes to poly(quinone imines) demonstrate the utility of these compounds in the field of material science. The reaction of anthraquinone with aromatic diamines in the presence of catalysts leads to high molecular weight polymers with significant solubility and film-forming properties, indicating potential applications in coatings and electronic materials (Hall et al., 1995).

Medicinal Chemistry and Drug Development

Quinazolinethiones and their derivatives play a crucial role in the development of new drugs, particularly in the treatment of proliferative diseases. The synthesis of quinazoline-4-ones, key intermediates in drug development, has seen significant advancements. These compounds serve as the foundation for creating inhibitors of protein kinases, demonstrating their importance in medicinal chemistry and oncology research (Őrfi et al., 2004).

Organic Synthesis and Cyclization Reactions

The chemistry of thienoquinoxaline derivatives, including cyclization reactions to form thieno[2,3-b]quinoxalines, showcases the versatility of quinazolinethiones in organic synthesis. These reactions provide a pathway for creating complex heterocyclic compounds with potential applications in various chemical domains (Badr et al., 1993).

properties

IUPAC Name |

4-amino-3-[(2-chlorophenyl)methyl]-6,7-dimethoxyquinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2S/c1-22-14-7-11-13(8-15(14)23-2)20-17(24)21(16(11)19)9-10-5-3-4-6-12(10)18/h3-8H,9,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLSEFNDRAIATL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(N(C(=S)N=C2C=C1OC)CC3=CC=CC=C3Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2834755.png)

![1-(5-(2-hydroxyphenyl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2834756.png)

![4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2834759.png)

![4-isopropoxy-N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2834761.png)

![[Methyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2834763.png)

![3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2834765.png)

![1-(10,13-Dimethyl-3-oxoperhydrocyclopenta[a]phenanthren-17-yl)ethyl acetate](/img/structure/B2834768.png)

![methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2834769.png)

![3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2834774.png)